tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
Description
tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at the 1-position and a 5-chloro-1-methylpyrazole moiety at the 4-position. This structure combines the conformational rigidity of the piperidine ring with the electron-deficient aromatic character of the pyrazole, making it a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics. The tert-butyl carbamate group serves as a protective group for the piperidine nitrogen, enabling selective functionalization during synthesis .
Properties
Molecular Formula |
C14H22ClN3O2 |
|---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-1-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22ClN3O2/c1-14(2,3)20-13(19)18-7-5-10(6-8-18)11-9-12(15)17(4)16-11/h9-10H,5-8H2,1-4H3 |
InChI Key |
KERNODNYNSAHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted into a leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophile, such as a pyrazole derivative. The reaction conditions often involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide .
Chemical Reactions Analysis
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the structure of the final biologically active molecule derived from this compound.
Comparison with Similar Compounds
tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Structure : Replaces piperidine with piperazine and adds a 4-chlorophenyl-4-fluorophenylpyrazole carbonyl group.
Biological Activity
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 2225144-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₀ClN₃O₂, with a molecular weight of 273.77 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 5-chloro-1-methyl-1H-pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClN₃O₂ |
| Molecular Weight | 273.77 g/mol |
| CAS Number | 2225144-88-5 |
| Boiling Point | Not available |
Research indicates that compounds containing pyrazole rings often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanism by which this compound exerts its effects may involve the modulation of various biochemical pathways, potentially targeting specific enzymes or receptors.
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes, including DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). This inhibition suggests potential applications in neurodegenerative diseases where DYRK1A is implicated.
Case Study: DYRK1A Inhibition
A study involving the synthesis and evaluation of derivatives of pyrazole compounds found that this compound showed promising results in inhibiting DYRK1A with nanomolar affinity. This finding positions the compound as a potential candidate for further development in treating conditions such as Alzheimer’s disease, where DYRK1A plays a crucial role.
Antioxidant and Anti-inflammatory Properties
Another aspect of biological activity includes the compound's antioxidant and anti-inflammatory effects. In assays measuring reactive oxygen species (ROS) scavenging and pro-inflammatory cytokine production, this compound demonstrated significant protective effects against oxidative stress.
Synthesis
The synthesis of this compound can be achieved through multi-step reactions involving the coupling of tert-butyl piperidine derivatives with chloro-substituted pyrazole intermediates. The synthetic pathway typically involves:
- Formation of Piperidine Derivative : Reaction of piperidine with tert-butyl chloroacetate.
- Cyclization : Introduction of the pyrazole moiety through nucleophilic substitution.
- Purification : Column chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
